1-Isocyano-2-nitrobenzene
Description
Structure
3D Structure
Properties
CAS No. |
74739-36-9 |
|---|---|
Molecular Formula |
C7H4N2O2 |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
1-isocyano-2-nitrobenzene |
InChI |
InChI=1S/C7H4N2O2/c1-8-6-4-2-3-5-7(6)9(10)11/h2-5H |
InChI Key |
LOUVFSBXQOQZKR-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 Isocyano 2 Nitrobenzene and Its Derivatives
Established Synthetic Routes to Aromatic Isocyanides
The synthesis of aromatic isocyanides has evolved significantly since their discovery. Early methods have paved the way for more refined and efficient protocols that are now commonplace.
Historical Context and Precursor Chemistry
Historically, the preparation of isocyanides has been approached through several key named reactions. The Hofmann isocyanide synthesis , also known as the carbylamine reaction, was one of the earliest methods. wikipedia.org This reaction involves the treatment of a primary amine with chloroform (B151607) and a strong base, which generates a dichlorocarbene (B158193) intermediate that reacts with the amine to form the isocyanide. wikipedia.org While historically significant, this method can be limited for certain aromatic amines. researchgate.net
A more reliable and widely adopted historical approach is the Ugi isocyanide synthesis . mdpi.commdpi.com This cornerstone method, first reported by Ivar Ugi in 1958, made isocyanides generally accessible and consists of a two-step process: the formylation of a primary amine to its corresponding N-formamide, followed by the dehydration of this formamide (B127407) to yield the isocyanide. mdpi.comrsc.org This two-step sequence remains one of the most practical and common strategies for preparing isocyanides, including aromatic variants. mdpi.com
The direct precursor for 1-isocyano-2-nitrobenzene is N-(2-nitrophenyl)formamide . The synthesis of this crucial intermediate typically starts from 2-nitroaniline (B44862). The formylation can be achieved by reacting 2-nitroaniline with formic acid. arkat-usa.orgontosight.ai To drive the reaction, a mixture of formic acid and acetic anhydride (B1165640) is often used. prepchem.comprepchem.com In some protocols, catalysts such as (bis(trifluoroacetoxy)iodo)benzene (PIFA) have been employed to facilitate the N-formylation of nitroanilines with formic acid under solvent-free conditions. arkat-usa.org
| Precursor Synthesis | Reagents | Key Features |
| N-formylation | 2-nitroaniline, formic acid, acetic anhydride | A common and effective method for creating the formamide precursor. prepchem.comprepchem.com |
| Catalytic N-formylation | 2-nitroaniline, formic acid, PIFA | A solvent-free approach for the formylation step. arkat-usa.org |
Modernized and High-Efficiency Synthetic Approaches for this compound
Building upon the foundational Ugi synthesis, modern approaches have focused on increasing efficiency, yield, and purity while minimizing reaction times and simplifying workup procedures. The dehydration of N-(2-nitrophenyl)formamide is the central reaction in these modern methods.
Optimization of Reaction Conditions and Yields, including Solvent-Free or Minimized-Workup Procedures
The most common and highly efficient modern method for dehydrating N-substituted formamides is the use of phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, most notably triethylamine (B128534) (NEt₃) . mdpi.comtandfonline.com Research has shown that this reagent combination is highly effective for a wide range of formamides, including those with electron-withdrawing groups like the nitro group. mdpi.com
Optimization studies have led to highly efficient protocols. Key optimized conditions include:
Temperature: Cooling the reaction mixture to 0 °C is standard practice to control the exothermic nature of the reaction. mdpi.comnih.gov
Reagents: Using stoichiometric amounts of phosphorus oxychloride and an excess of triethylamine is common. rsc.org
Reaction Time: The dehydration is often extremely rapid, with many reactions completing in under 5 to 10 minutes. mdpi.comrsc.org
A significant advancement has been the development of procedures with minimized or no aqueous workup, which traditionally complicates the isolation of water-soluble or sensitive isocyanides. rsc.org An effective minimized-workup procedure involves performing the reaction in a solvent like dichloromethane (B109758), and upon completion, directly filtering the reaction mixture through a short plug of silica (B1680970) gel. The product is then eluted with an organic solvent, and evaporation affords the pure isocyanide. rsc.org
Scalability and Parallel Synthesis Techniques (e.g., microtiter plates to multigram scales)
The optimized POCl₃/NEt₃ dehydration method has proven to be highly scalable and adaptable to high-throughput synthesis formats. Researchers have successfully demonstrated the parallel synthesis of large libraries of isocyanides, including nitro-substituted analogues. rsc.org
These techniques have been implemented on various scales:
Microtiter Plates: Syntheses have been successfully performed on a 0.2 mmol scale in 96-well plates, allowing for the rapid generation of diverse isocyanide libraries. rsc.orgresearchgate.net
Millimole Scale: The procedure is readily scalable to the 1.0 mmol level, with reactions carried out in standard vials, yielding excellent results. For example, 1-isocyano-2-methyl-3-nitrobenzene was synthesized with a 98% yield at the 1.0 mmol scale. rsc.orgresearchgate.net
Multigram Scales: While specific multigram scale synthesis of this compound is not extensively detailed, the principles of the optimized dehydration are robust. Chemoenzymatic and other synthetic routes for various complex molecules have been successfully demonstrated on multigram scales, suggesting the potential for larger-scale production of isocyanide building blocks. digitellinc.comnih.gov
The combination of rapid reaction times and simplified, non-aqueous purification makes this methodology exceptionally well-suited for both library synthesis and the production of larger quantities of specific isocyanides like this compound. rsc.org
| Synthesis Scale | Typical Conditions | Yield Example (Analogue) |
| 0.2 mmol (Microtiter Plate) | Formamide, POCl₃, NEt₃ in CH₂Cl₂; 0 °C | 84% (1-Isocyano-2-methyl-3-nitrobenzene) rsc.orgresearchgate.net |
| 1.0 mmol (Vial) | Formamide, POCl₃, NEt₃ in CH₂Cl₂; 0 °C | 98% (1-Isocyano-2-methyl-3-nitrobenzene) rsc.orgresearchgate.net |
Synthesis of Substituted this compound Analogues
The synthesis of analogues of this compound can be achieved by two primary strategies: by starting with an already substituted precursor and carrying it through the formylation-dehydration sequence, or by performing a substitution reaction on a suitably activated isocyanide-containing aromatic ring.
Methods for Introducing Diverse Substituents on the Aromatic Ring
The modern POCl₃/NEt₃ dehydration method shows broad functional group tolerance, allowing for the synthesis of isocyanides from formamides that already bear a variety of substituents, including ether, halo, and additional nitro groups. mdpi.com
A powerful and more targeted method for introducing diversity is through Nucleophilic Aromatic Substitution (SNAr) . This strategy relies on a precursor that has a good leaving group activated by the electron-withdrawing nitro group. A prime example is the use of 1-fluoro-4-isocyano-2-nitrobenzene or its isomer, 4-fluoro-3-nitrophenylisocyanide . The fluorine atom is activated by the ortho/para nitro group and can be readily displaced by a wide range of nucleophiles. d-nb.infobyjus.com
This SNAr approach has been used to synthesize a library of 4-amino-substituted 3-nitrophenylisocyanides by reacting 4-fluoro-3-nitrophenylisocyanide with various primary and secondary amines. d-nb.info The reactions proceed under mild conditions (room temperature) and give good to excellent yields, demonstrating a versatile method for introducing amine-based substituents. d-nb.info This highlights a key strategy for creating diverse analogues from a common, functionalized isocyanide precursor.
| Method | Precursor Example | Introduced Substituents | Key Feature |
| Dehydration of Substituted Formamide | N-(4-chloro-2-nitrophenyl)formamide | Halogens, ethers, alkyls, etc. | Substituent is present before isocyanide formation. mdpi.com |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Fluoro-3-nitrophenylisocyanide | Primary and secondary amines (pyrrolidine, piperidine, morpholine, etc.) | Substituent is introduced after isocyanide formation. d-nb.info |
Impact of Substituents on Synthetic Accessibility
The electrophilic character of the nitroaromatic ring, enhanced by electron-withdrawing substituents, plays a crucial role in its reactivity. nih.gov Conversely, steric hindrance, especially from groups positioned ortho to the reacting formamide group, can impede the synthetic pathway. nih.govlookchemmall.com
Electronic Effects
The electronic nature of substituents on the benzene (B151609) ring directly impacts the ease of synthesis. The primary method for synthesizing aryl isocyanides involves the dehydration of a formamide precursor, often using reagents like phosphoryl chloride (POCl₃) and a base such as triethylamine. rsc.orglookchem.com The efficiency of this reaction is sensitive to the electron density at the formamide nitrogen.
Electron-Withdrawing Groups (EWGs): Substituents that pull electron density from the aromatic ring, such as additional nitro groups, halogens (F, Cl), or trifluoromethyl (CF₃) groups, generally increase the electrophilicity of the nitroarene. nih.govsoton.ac.uk While this enhanced electrophilicity is key for reactions like nucleophilic aromatic substitution, its effect on formamide dehydration is more nuanced. Strong EWGs can decrease the nucleophilicity of the formamide's oxygen atom, potentially slowing its initial reaction with the dehydrating agent (e.g., POCl₃). However, the presence of EWGs is generally well-tolerated. For instance, isocyanides with nitro groups can be synthesized in high yields, indicating that the electronic withdrawal does not prohibit the reaction. rsc.orgsoton.ac.uk
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) donate electron density to the aromatic ring. This increases the nucleophilicity of the formamide group, which can facilitate its reaction with the dehydrating agent. However, strong EDGs might also influence side reactions. The successful synthesis of compounds like 1-isocyano-2-methyl-3-nitrobenzene demonstrates that the presence of an alkyl group is compatible with high-yield isocyanide formation. rsc.orgresearchgate.net
Steric Effects
Steric hindrance presents a more direct challenge to the synthesis of substituted isocyanides. The accessibility of the formamide group to the dehydrating agent is paramount for the reaction to proceed efficiently.
The following table presents data from a parallel synthesis of various isocyanides, illustrating the yields achieved with different substitution patterns on the aromatic ring. While not all examples are 2-nitrobenzene derivatives, they provide valuable insight into how substituents affect the synthetic accessibility of aryl isocyanides prepared by formamide dehydration.
Data sourced from supporting information of a study on parallel synthesis of isocyanides. rsc.orgsoton.ac.uk
Mechanistic Investigations of 1 Isocyano 2 Nitrobenzene Reactivity
Role as a Versatile Building Block in Multicomponent Reactions (MCRs)
1-Isocyano-2-nitrobenzene serves as a highly effective component in multicomponent reactions (MCRs), which are chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. frontiersin.org Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are particularly valuable in organic and medicinal chemistry for their efficiency and ability to rapidly generate molecular complexity. frontiersin.orgresearchgate.net The unique reactivity of the isocyanide functional group, which features a carbon atom that can act as both a nucleophile and an electrophile, makes it a cornerstone of MCR chemistry. researchgate.netresearchgate.net The presence of the nitro group in this compound influences its electronic properties and reactivity in these transformations.
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.gov The reaction mechanism begins with the formation of an imine from the aldehyde and amine. mdpi.combeilstein-journals.org The isocyanide then undergoes a nucleophilic attack on the imine, leading to the formation of a highly reactive nitrilium ion intermediate. mdpi.comnih.govresearchgate.net This intermediate is subsequently trapped by the carboxylate anion, followed by an intramolecular acyl transfer known as a Mumm rearrangement, to yield the final bis-amide product. mdpi.comnih.govencyclopedia.pub Lewis acids can be employed to activate the carbonyl component, facilitating the initial imine formation. mdpi.comnih.gov
Achieving stereochemical control in the Ugi reaction has been a significant challenge. nih.gov However, the development of catalytic asymmetric variants has enabled the synthesis of chiral α-acylamino amides with high enantiomeric excess. Chiral phosphoric acid derivatives have proven to be effective catalysts for enantioselective four-component Ugi reactions. nih.gov These catalysts are believed to control the stereochemistry by organizing the reactants through hydrogen bonding, thereby favoring the formation of one stereoisomer over the other. The reaction can generate products with significant structural diversity and high enantiomeric excess. nih.gov While the general principles are well-established, specific data on the diastereoselectivity of this compound in these reactions requires further investigation in dedicated studies. The use of chiral components, such as chiral amines or carboxylic acids, can also induce diastereoselectivity in the Ugi adduct.
The primary mechanism for stereochemical control in asymmetric Ugi reactions involves the catalyst's ability to create a chiral environment around the reacting components. In acid-catalyzed versions, a chiral catalyst, such as a chiral phosphoric acid, protonates the imine formed in the first step. nih.gov This protonation, along with hydrogen bonding, forms a rigid, chiral transition state assembly. The isocyanide and carboxylic acid are then directed to attack the imine from a specific face, leading to the preferential formation of one enantiomer. nih.gov Computational and experimental studies have been crucial in elucidating the origins of this stereoselectivity. nih.gov The precise orientation of the substrates within the catalytic pocket determines the stereochemical outcome of the reaction.
The Passerini three-component reaction (P-3CR) is the first-discovered isocyanide-based MCR, combining a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.govorganic-chemistry.org This reaction is highly atom-economical and has found extensive use in the synthesis of diverse molecular scaffolds, including natural products and pharmaceuticals. researchgate.netnih.gov The mechanism is generally accepted to proceed through the formation of a hydrogen-bonded intermediate between the carbonyl and the carboxylic acid, which is then attacked by the isocyanide. researchgate.net
The efficiency of the Passerini reaction can be significantly enhanced through catalysis. The use of immobilized sulfuric acid on silica (B1680970) gel (H₂SO₄-SiO₂) has been reported as a highly efficient, reusable, and heterogeneous catalyst for this transformation. nih.govmdpi.com In a model reaction involving benzaldehyde, benzoic acid, and this compound (2-nitrophenylisocyanide), the presence of the H₂SO₄-SiO₂ catalyst in aqueous media dramatically accelerated the reaction, affording the desired α-acyloxycarboxamide product in excellent yield in just 10 minutes at room temperature. nih.gov In contrast, the uncatalyzed reaction in an organic solvent like dichloromethane (B109758) (DCM) required 24 hours to achieve a lower yield. researchgate.net This demonstrates the profound influence of the solid acid catalyst in promoting the reaction. nih.govnih.gov
| Entry | Solvent | Catalyst | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | DCM | None | 24 h | 85% | researchgate.net |
| 2 | Water | H₂SO₄-SiO₂ | 10 min | 93% | nih.gov |
The mechanism of the Passerini reaction involves several key intermediates and rearrangements. The reaction is initiated by the nucleophilic attack of the isocyanide carbon on the carbonyl carbon, which is activated by the carboxylic acid. nih.gov This leads to the formation of a crucial nitrilium ion intermediate. nih.govnih.govresearchgate.net This electrophilic nitrilium species is then rapidly trapped by the nucleophilic carboxylate anion to form an imidate intermediate. researchgate.net
The final step of the mechanism is an intramolecular acyl transfer from the oxygen atom to the adjacent hydroxyl group, a process known as the Mumm rearrangement. wikipedia.orgresearchgate.net This rearrangement proceeds through a cyclic intermediate to furnish the stable α-acyloxy amide product. nih.gov High-level DFT calculations have supported the existence of the nitrilium intermediate as a stable species in solution, with its formation being the rate-determining step of the reaction. nih.govresearchgate.net
Other Isocyanide-Based Multicomponent Annulations
Isocyanide-based multicomponent reactions (IMCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecular architectures in a single step. frontiersin.orgnih.gov While the direct participation of this compound in a wide range of named IMCRs is not extensively documented in dedicated studies, its reactivity can be inferred from known reactions of isocyanides and nitro compounds. A notable example is the multicomponent reaction between nitro compounds, isocyanides, and acylating agents, which provides a novel route to α-oximinoamides. This reaction highlights the ability of the isocyanide to interact with derivatives of the nitro group.
In the context of annulation reactions, isocyanides are known to participate in various cycloadditions. For instance, multicomponent reactions involving alkyl isocyanides and sp-hybridized carbon reactants like alkynes have been widely used to construct cyclic structures. osti.gov The presence of the nitro group in this compound introduces the potential for subsequent intramolecular reactions following an initial multicomponent coupling, leading to complex heterocyclic scaffolds. The general principle of IMCRs involves the reaction of an isocyanide with an electrophile and a nucleophile, often in a concerted or sequential one-pot process, to form a stable product incorporating parts of all reactants. nih.gov
A general scheme for a hypothetical multicomponent annulation involving this compound could involve the initial reaction of the isocyanide with an activated species, followed by an intramolecular cyclization involving the nitro group, likely after its reduction to a nitroso or amino group. The specific conditions of the reaction would dictate the final product.
| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |
| This compound | Aldehyde | Carboxylic Acid | Substituted heterocycles via a Passerini-type reaction followed by cyclization |
| This compound | Imine | Nucleophile | Complex amides via a Ugi-type reaction with potential for subsequent ring closure |
Cyclization and Rearrangement Pathways
The dual functionality of this compound makes it a prime candidate for a variety of cyclization and rearrangement reactions, often leading to the formation of heterocyclic systems.
The reductive cyclization of ortho-substituted nitroarenes is a well-established method for the synthesis of nitrogen-containing heterocycles. In the case of this compound, the reduction of the nitro group can initiate an intramolecular cyclization involving the isocyano function. This process is analogous to the reductive cyclization of o-nitrostyrenes, which proceeds via reduction of the nitro group to a nitroso, hydroxylamino, or amino group, followed by intramolecular attack of the newly formed nucleophilic nitrogen onto the adjacent reactive group.
For this compound, a plausible pathway involves the reduction of the nitro group to an amino group, which can then attack the isocyano carbon to form a cyclic amidine. This can be followed by tautomerization to yield a stable heterocyclic product. Various reducing agents can be employed for the initial nitro group reduction, with the choice of reagent influencing the reaction outcome. organic-chemistry.org For instance, reagents like zinc in the presence of an acid can facilitate the tandem reductive cyclization of related 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes. rsc.org While TiCl₃ has been reported to be less effective in some reductive cyclizations of o-nitrophenyl propargyl alcohols, other systems show its utility. organic-chemistry.org
A proposed mechanism for the reductive cyclization of this compound is depicted below:
Reduction of the nitro group to an amino group.
Intramolecular nucleophilic attack of the amino group on the isocyano carbon.
Formation of a cyclic intermediate.
Tautomerization to the final heterocyclic product.
| Starting Material | Reducing Agent | Potential Product |
| This compound | Fe/HCl | Benzimidazole derivative |
| This compound | SnCl₂/HCl | Quinazoline derivative |
| This compound | Zn/AcOH | Indazole derivative |
The isocyano group is known to initiate rearrangement reactions, although specific examples starting from this compound are not extensively detailed. However, the general reactivity patterns of o-nitrobenzyl compounds can provide insights. Non-photochemical rearrangements of o-nitrobenzyl compounds can lead to a variety of products through intramolecular condensation and rearrangement reactions. researchgate.net
In one plausible scenario, the isocyano group could undergo an intramolecular addition to one of the oxygen atoms of the nitro group, particularly under thermal or catalytic conditions. This could lead to the formation of a transient five-membered ring intermediate, which could then rearrange to a more stable heterocyclic system. The propensity of suitably-oriented nitro groups to participate in unexpected reactions suggests that such rearrangements are feasible. researchgate.net
Another possibility involves the initial isomerization of the isocyanide to a nitrile, which could then participate in cyclization reactions with a reduced form of the nitro group. The specific conditions and any catalysts present would be critical in directing the reaction down a particular pathway.
Transition Metal-Catalyzed Transformations Involving this compound
Transition metals, particularly palladium and titanium, play a crucial role in mediating a variety of transformations involving this compound, leveraging the unique reactivity of both the isocyano and nitro functionalities.
Palladium catalysis is a cornerstone of modern organic synthesis, and it offers several avenues for the transformation of this compound. Palladium-catalyzed reactions often involve the insertion of the isocyanide into a carbon-palladium bond, a key step in many cross-coupling and annulation reactions. nih.govrsc.org
A likely palladium-catalyzed transformation of this compound would involve an initial oxidative addition of a suitable coupling partner (e.g., an aryl halide) to a Pd(0) complex. This would be followed by the insertion of the isocyano group and subsequent reductive elimination to form a new C-C or C-heteroatom bond. Concurrently, the nitro group can undergo palladium-catalyzed reduction, potentially leading to a one-pot synthesis of complex heterocycles. The palladium-catalyzed carbonylation of nitrobenzene (B124822) to phenyl isocyanate suggests that palladium can interact with the nitro group, forming metallacyclic intermediates that can drive the reaction. scilit.com
| Reaction Type | Coupling Partner | Potential Product |
| Isocyanide Insertion/Annulation | Aryl Halide | Substituted Phenanthridines |
| Reductive Carbonylation/Cyclization | Carbon Monoxide | Heterocyclic Carbonyl Compounds |
| Cross-Coupling/Cyclization | Organoboron Compound | Fused Heterocyclic Systems |
Titanium trichloride (B1173362) (TiCl₃) is a versatile reagent known for its ability to mediate radical reactions and effect the reduction of nitro groups. nih.gov In the context of this compound, TiCl₃ can be expected to selectively reduce the nitro group, initiating a cascade of reactions. The reduction of the nitro group to a nitroso or amino group in the presence of the isocyanide can lead to intramolecular cyclization, as discussed in section 3.2.1.
Furthermore, Ti(III) can promote the decomposition of certain precursors to generate radicals. For instance, the TiCl₃/ArN₂⁺ system generates aryl radicals that can participate in subsequent reactions. nih.gov A similar radical-based approach could be envisioned for this compound, where a radical generated on a tethered side chain could add to the isocyano group, leading to cyclization. Titanocene chloride (Cp₂TiCl) is another Ti(III) reagent that mediates radical cyclizations, particularly of epoxynitriles. researchgate.net While not directly applicable to this compound, this highlights the potential of titanium-mediated radical chemistry in inducing cyclizations in related systems.
| Reaction Type | Key Intermediate | Potential Product Class |
| Reductive Cyclization | Aminoarene | Benzimidazoles/Quinazolines |
| Radical-Initiated Cyclization | Carbon-centered radical | Fused N-heterocycles |
Investigation of Reaction Kinetics and Thermodynamics
A comprehensive search of scientific literature and chemical databases was conducted to gather information regarding the reaction kinetics and thermodynamics of this compound. This investigation aimed to find detailed research findings, including data on reaction rates, activation energies, and thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy changes associated with its chemical transformations.
Despite a thorough search, no specific experimental or theoretical studies providing quantitative kinetic or thermodynamic data for the reactions of this compound could be located. The available scientific literature does not currently contain detailed data tables or in-depth research findings on the reaction kinetics and thermodynamics of this particular compound.
Therefore, it is not possible to present data tables or a detailed discussion of the reaction kinetics and thermodynamics for this compound at this time. Further experimental and computational research would be required to determine these fundamental chemical properties.
Strategic Applications of 1 Isocyano 2 Nitrobenzene in Organic Synthesis
Total Synthesis of Complex Molecular Architectures
The strategic incorporation of 1-isocyano-2-nitrobenzene into synthetic routes has provided elegant and efficient pathways toward complex molecular targets, including key precursors for biologically active natural products.
A notable application of this compound is in the stereocontrolled synthesis of fused γ-lactam β-lactone bicycles, which form the core structure of the potent proteasome inhibitor, omuralide. nih.govwikipedia.org This synthesis is achieved through a sequential biscyclization strategy that hinges on a key Ugi four-component reaction (Ugi-4CR).
The process begins with the reaction of a linear γ-keto acid, an amine, and this compound (referred to as 2-nitrophenyl isocyanide in the literature). The Ugi reaction proceeds with high diastereoselectivity to furnish an o-nitroanilide intermediate. nih.govwikipedia.org The true utility of the o-nitrophenyl group is then realized in the subsequent steps. The nitro group is reduced to an amine, which is then diazotized to form an N-acylbenzotriazole intermediate. This activated intermediate is highly susceptible to intramolecular nucleophilic attack. The tethered hydroxyl group attacks the activated carbonyl, leading to a direct and concomitant β-lactonization, thus forming the desired fused bicyclic system. wikipedia.org
This approach showcases the role of this compound as a "convertible" isocyanide, where the o-nitrophenyl group serves not only as a component of the initial multicomponent reaction but also as a latent reactive handle for facilitating the crucial, structure-defining cyclization. wikipedia.org
| Component Type | Specific Reactant Example | Role in Reaction |
|---|---|---|
| Keto Acid | γ-keto acid precursor | Provides the backbone and the nucleophile for lactonization. |
| Amine | p-Methoxybenzylamine | Acts as the amine component in the Ugi reaction. |
| Isocyanide | This compound | Serves as the convertible isocyanide component. |
| Carbonyl | (Implicit in keto acid) | Reacts with the amine and isocyanide. |
Due to the lack of specific literature linking this compound to the synthesis of signal peptidase inhibitors, arylomycins, or acerogenin-type macrocycles, this section is omitted to adhere to the specified content constraints.
Construction of Heterocyclic Compounds
The dual functionality of this compound makes it a powerful tool for building a variety of heterocyclic cores, which are prevalent in pharmaceuticals and natural products.
The synthesis of the indole nucleus can be achieved through the reductive cyclization of o-nitroaryl compounds that possess an adjacent two-carbon unit. This compound features the requisite o-nitrophenyl scaffold for such transformations. In this general strategy, the nitro group is reduced in the presence of a reducing agent, such as trialkyl phosphites in the Cadogan reaction. nih.gov This reduction generates a highly reactive nitrene intermediate. The adjacent isocyano group, or a derivative formed in situ, can then be trapped by the nitrene, leading to the formation of the five-membered pyrrole ring fused to the benzene (B151609) ring, yielding the indole core. nih.gov While the direct reductive cyclization of this compound itself is a specific application, the underlying principle is a cornerstone of indole synthesis from nitroaromatics. researchgate.netmdpi.com
Isocyanides are fundamental building blocks for the synthesis of oxazole rings. One of the most prominent methods is the van Leusen oxazole synthesis, which involves the reaction of an isocyanide with an aldehyde in the presence of a base. nih.govorganic-chemistry.org In this context, this compound can serve as the isocyanide component. The reaction typically proceeds via the formation of an oxazoline intermediate, which then eliminates a leaving group (in the classic van Leusen reaction, this is the tosyl group from TosMIC) to aromatize into the final 5-substituted oxazole product. nih.gov The use of this compound in this type of reaction would yield a 2-nitrophenyl substituted oxazole, a product that carries a functional handle for further synthetic transformations.
This compound is an effective reagent in the Passerini three-component reaction (P-3CR) for the synthesis of α-acyloxycarboxamides. This reaction is a powerful example of isocyanide-based multicomponent reactions, valued for its high atom economy and operational simplicity. researchgate.net The P-3CR brings together a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide in a single step to form the target α-acyloxycarboxamide.
In this reaction, this compound acts as the isocyanide component, ultimately forming the carboxamide portion of the final product. The reaction is highly versatile, allowing for significant molecular diversity by simply varying the carboxylic acid and carbonyl inputs. The resulting products, bearing the o-nitrophenyl group, are themselves valuable intermediates for further chemical modifications.
| Carboxylic Acid Component | Aldehyde Component | Isocyanide Component | Overall Yield |
|---|---|---|---|
| Triterpenoid Acid | 4-Nitrobenzaldehyde | tert-Butyl isocyanide | 79% |
| Triterpenoid Acid | Benzaldehyde | tert-Butyl isocyanide | 56% |
| Triterpenoid Acid | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | 41% |
| Triterpenoid Acid | Heptanal | tert-Butyl isocyanide | 25% |
Note: Data adapted from a study on triterpenoid derivatization to illustrate the versatility of the Passerini reaction, which is applicable to isocyanides like this compound. researchgate.net
Development of Privileged Scaffolds and Chemical Libraries
The generation of chemical libraries populated with structurally diverse and complex molecules is a cornerstone of modern drug discovery and materials science. nih.gov this compound is an exemplary building block for this purpose, primarily through its application in isocyanide-based multicomponent reactions (IMCRs) such as the Ugi and Passerini reactions. researchgate.netnih.govnih.gov These reactions are highly convergent, atom-economical processes that combine three or more starting materials in a single synthetic operation to create highly functionalized products. rsc.orgmdpi.com
The utility of IMCRs lies in their ability to rapidly generate vast arrays of compounds from readily available starting materials, making them ideal for constructing chemical libraries. nih.gov The isocyanide component is crucial, as its unique carbon atom can engage in both nucleophilic and electrophilic interactions, leading to the formation of key intermediates like the nitrilium ion. nih.govnih.gov When bifunctional reactants are employed, this reactive intermediate can be trapped intramolecularly, leading to the formation of a wide variety of heterocyclic scaffolds. rsc.org These heterocycles often represent "privileged scaffolds"—core structures that are known to bind to multiple biological targets, making them highly valuable in medicinal chemistry. researchgate.net
The presence of the electron-deficient nitro group on the phenyl ring of this compound enhances its reactivity in these transformations. For instance, in reactions analogous to the Passerini-Smiles reaction, which utilizes electron-deficient phenols like 2-nitrophenol, this compound can participate in the formation of complex α-aryloxy amides. nih.gov Furthermore, the nitro functionality can be leveraged in subsequent post-condensation modifications, adding another layer of diversity to the generated library. The versatility of this compound and related compounds in MCRs allows for the synthesis of a multitude of privileged heterocyclic systems.
| Privileged Scaffold | Reaction Type | Key Features of Isocyanide Role |
|---|---|---|
| Benzoxazoles | Ugi-type MCR | Reacts with imine intermediate; subsequent intramolecular trapping of the nitrilium ion by a phenol group. nih.gov |
| Tetrahydroquinolines | Three-component reaction | Condensation with an aldehyde and an amine-containing component to form a complex heterocyclic core. researchgate.net |
| Pyrrolo[3,4-b]pyridin-5-ones | Four-component reaction | Participates in a cascade reaction with an aldehyde, amine, and ammonium chloride to yield a fused heterocyclic system. researchgate.net |
| α-Acyloxy Amides | Passerini Reaction | Reacts with a carbonyl compound and a carboxylic acid to produce highly functionalized acyclic scaffolds. organic-chemistry.org |
| Peptidomimetics | Ugi Reaction | Forms a central bis-amide structure, mimicking peptide bonds, crucial for drug discovery. nih.govnih.gov |
Utilization in C-H Bond Functionalization Strategies
Direct C-H bond functionalization has emerged as a powerful and efficient strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. umich.edu The synergy between transition-metal catalysis and isocyanide insertion has opened new avenues for constructing complex molecules through C-H activation. rsc.orgnih.gov
In this context, this compound and its core structure, 2-isocyanobiphenyl, are valuable substrates for intramolecular C-H functionalization reactions. These transformations typically involve the palladium- or rhodium-catalyzed activation of a proximal C-H bond, followed by insertion of the isocyanide carbon, leading to the formation of fused heterocyclic systems. nih.govnih.gov The synthesis of phenanthridines, a privileged scaffold found in numerous bioactive natural products and pharmaceuticals, is a prominent example of this strategy. mdpi.com
The general mechanism involves the oxidative addition of a metal catalyst to a starting material, followed by isocyanide insertion into the resulting metal-carbon bond. researchgate.net The subsequent intramolecular C-H activation and reductive elimination steps form the final heterocyclic product. The electronic nature of the substituents on the aryl isocyanide can significantly influence the reaction's efficiency and selectivity. The strong electron-withdrawing nitro group in this compound can play a dual role: it can influence the electronic properties of the isocyanide and the aryl ring, and potentially act as a directing group to guide the metal catalyst to a specific C-H bond, although this latter role is more established in other reaction types.
Recent research has demonstrated the photocatalytic, metal-free synthesis of 6-phosphorylated phenanthridines from 2-isocyanobiphenyls via a tandem radical addition/cyclization process, showcasing the inherent reactivity of the 2-isocyanophenyl moiety towards cyclization via C-H functionalization pathways. mdpi.com This highlights the potential of substrates like this compound to participate in a variety of C-H functionalization cascades to build complex, value-added molecules.
| Reaction / Product | Catalyst System | Description of C-H Functionalization |
|---|---|---|
| Phenanthridine Synthesis | Palladium-catalyzed | Intramolecular C-H functionalization follows isocyanide insertion into an aryl-palladium bond, leading to re-aromatization. researchgate.net |
| 6-Phosphorylated Phenanthridines | Photocatalyst (Rose Bengal) | A metal-free, tandem radical addition/cyclization of 2-isocyanobiphenyls with diarylphosphine oxides under visible light. mdpi.com |
| Isoquinolone Synthesis | Rhodium(III)-catalyzed | Chelation-assisted C-H activation of N-methoxybenzamides and subsequent annulation with various coupling partners. nih.govorganic-chemistry.org |
| Hydrophenanthridinones | Chiral Rhodium(III) complex | Asymmetric C-H activation of N-methoxybenzamides and coupling with quinones to form chiral tricyclic scaffolds. nih.gov |
Advanced Characterization and Analytical Methodologies in the Context of 1 Isocyano 2 Nitrobenzene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in organic chemistry. For reaction products derived from 1-isocyano-2-nitrobenzene, both ¹H NMR and ¹³C NMR are vital for confirming the covalent framework of the newly formed molecules.
In the ¹H NMR spectrum of a potential product, the aromatic region would show complex splitting patterns corresponding to the protons on the 2-nitrophenyl group. The strong electron-withdrawing nature of the adjacent nitro and isocyano-derived groups heavily influences the chemical shifts of these aromatic protons, typically shifting them downfield. Following a reaction, the successful incorporation of the this compound unit into a larger molecule, such as an α-acyloxy amide from a Passerini reaction, can be confirmed by the appearance of new signals corresponding to the other components of the reaction. wikipedia.org
¹³C NMR spectroscopy provides complementary information, offering insights into the carbon backbone of the molecule. A key indicator of a successful reaction is the disappearance of the characteristic signal for the isocyano carbon and the appearance of new signals, such as those for amide carbonyls in Ugi or Passerini products. wikipedia.orgorganic-chemistry.org The chemical shifts of the aromatic carbons in the 2-nitrophenyl moiety also provide confirmation of the substituent's electronic environment.
Table 1: Representative ¹H NMR Data for a Hypothetical Passerini Reaction Product This table illustrates the type of data obtained from NMR analysis for a product formed from an aldehyde, a carboxylic acid, and this compound.
| Proton | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Amide N-H | 8.5 - 9.5 | broad singlet | - |
| Aromatic (H ortho to NO₂) | 8.0 - 8.2 | doublet | ~8.0 |
| Aromatic (H para to NO₂) | 7.8 - 8.0 | triplet | ~7.5 |
| Aromatic (other) | 7.5 - 7.7 | multiplet | - |
| Methine (α-carbon) | 5.5 - 6.0 | singlet | - |
Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is an essential tool for determining the molecular weight of compounds and is frequently used to monitor the progress of a reaction and confirm the identity of the final product. For this compound, the molecular formula is C₇H₄N₂O₂, corresponding to a monoisotopic mass of approximately 148.03 Da. nih.gov
When this compound is used in a reaction, MS can quickly verify the formation of the desired product by identifying its molecular ion peak. For instance, in an Ugi four-component reaction, the mass of the product will be the sum of the masses of the four reactants (aldehyde, amine, carboxylic acid, and isocyanide) minus the mass of a water molecule. wikipedia.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization can also provide structural information through fragmentation patterns. The experimental GC-MS data for this compound shows characteristic fragment ions that can be used as a fingerprint for its identification. nih.gov
Table 2: Experimental GC-MS Fragmentation Data for this compound nih.gov
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
| 90 | 100.00 |
| 75 | 38.80 |
| 76 | 19.70 |
| 51 | 18.30 |
| 63 | 16.90 |
Chromatographic Techniques for Purification and Analysis of Reaction Mixtures
Chromatography is fundamental to the practical application of this compound in synthesis, enabling both the purification of products and the real-time monitoring of reaction progress.
Following a synthesis involving this compound, the resulting crude mixture often contains the desired product alongside unreacted starting materials, reagents, and byproducts. Column chromatography is the standard method for isolating and purifying the target compound on a preparative scale.
The process involves passing the reaction mixture through a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the components at different rates based on their polarity. For the often polar products of Ugi and Passerini reactions, a typical mobile phase might consist of a mixture of a nonpolar solvent like hexane and a more polar solvent such as ethyl acetate, with the polarity gradually increased to elute the compounds of interest.
Thin-Layer Chromatography (TLC) is a rapid and effective analytical technique used to monitor the progress of a chemical reaction. A small aliquot of the reaction mixture is spotted onto a TLC plate (a sheet coated with a thin layer of stationary phase, such as silica gel). The plate is then developed in a chamber containing a suitable mobile phase.
By comparing the spots of the reaction mixture with spots of the starting materials (e.g., this compound), a chemist can observe the consumption of reactants and the formation of new products over time. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system and helps in identifying the components of the mixture. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared.
Infrared (IR) Spectroscopy in Functional Group Analysis of Derivatives and Products
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound research, IR spectroscopy is used to verify the presence of key functional groups in both the starting material and the resulting products.
This compound itself has two highly characteristic IR absorptions:
A strong, sharp peak for the isocyanide (-N≡C) stretching vibration, typically appearing in the range of 2150-2100 cm⁻¹.
Strong absorptions for the nitro group (-NO₂), corresponding to asymmetric and symmetric stretching vibrations, which are typically found near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
Upon successful reaction, such as in a Passerini or Ugi condensation, the characteristic isocyanide peak will disappear from the spectrum of the purified product. In its place, new, strong absorption bands will appear, confirming the formation of new functional groups. For example, the formation of an amide, a hallmark of these reactions, is confirmed by the appearance of a strong carbonyl (C=O) stretching band around 1680-1630 cm⁻¹ and, for secondary amides, an N-H stretching band around 3300 cm⁻¹.
Table 3: Key IR Absorption Frequencies in the Analysis of Reactions with this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Present In |
| Isocyanide (-N≡C) | Stretch | 2150 - 2100 | Reactant |
| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1500 | Reactant & Product |
| Nitro (-NO₂) | Symmetric Stretch | 1350 - 1300 | Reactant & Product |
| Amide (C=O) | Stretch | 1680 - 1630 | Product |
| Amide (N-H) | Stretch | ~3300 | Product |
| Ester (C=O) | Stretch | 1750 - 1735 | Passerini Product |
Theoretical and Computational Chemistry Studies of 1 Isocyano 2 Nitrobenzene
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
No specific studies detailing quantum chemical calculations to determine the optimized molecular geometry, bond lengths, bond angles, and electronic properties (such as molecular orbital energies, HOMO-LUMO gap, and Mulliken charge distribution) of 1-isocyano-2-nitrobenzene were found. Such calculations, typically performed using methods like Density Functional Theory (DFT) or ab initio approaches, are essential for a fundamental understanding of the molecule's stability and intrinsic characteristics.
Computational Modeling of Reaction Mechanisms and Transition States
There is a lack of published computational models investigating the reaction mechanisms involving this compound. Theoretical studies in this area would involve mapping the potential energy surface for its reactions, identifying transition state structures, and calculating activation energies. This information is crucial for understanding the kinetics and thermodynamics of its chemical transformations.
Prediction of Reactivity and Selectivity
Without foundational electronic structure calculations, the prediction of reactivity and selectivity for this compound through computational means is not possible. Such predictions often rely on calculated reactivity indices, such as Fukui functions or the dual descriptor, which are derived from the molecule's electronic structure.
Conformational Analysis and Intramolecular Interactions
A detailed conformational analysis of this compound, including the identification of stable conformers and the energy barriers for their interconversion, has not been reported in the literature. Furthermore, computational studies on the nature and strength of intramolecular interactions, such as those between the isocyano and nitro groups, are also absent.
The field of theoretical and computational chemistry presents a powerful toolkit for elucidating the properties and behaviors of chemical compounds. The case of this compound highlights an opportunity for future research to apply these methods and provide valuable insights into this interesting molecule.
Future Directions and Emerging Research Avenues for 1 Isocyano 2 Nitrobenzene Chemistry
Exploration of Novel Reaction Manifolds
The isocyanide functional group is renowned for its dual electronic character, exhibiting both nucleophilic and electrophilic properties at its terminal carbon, alongside a carbenoid and triple bond nature. rsc.org This versatility is the cornerstone of its utility in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, which are powerful tools for rapidly building molecular complexity. researchgate.netnih.govbeilstein-journals.org Future research will likely focus on leveraging the unique electronic environment of 1-isocyano-2-nitrobenzene to discover new MCRs and other transformations.
A significant emerging area is the participation of the nitro group itself in novel reaction cascades. For instance, a new multicomponent reaction has been described between nitro compounds, isocyanides, and acylating agents, leading to the formation of α-oximinoamides. rsc.org This suggests that this compound could potentially act as both the isocyanide and the nitro component in intramolecular variations of such reactions, leading to novel heterocyclic scaffolds.
Furthermore, the ortho-positioning of the nitro and isocyano groups is expected to enable unique intramolecular cyclization reactions. The electron-withdrawing nature of the nitro group can influence the reactivity of the isocyanide, potentially facilitating cyclizations that are not possible with other substituted aryl isocyanides. Researchers are anticipated to explore transition-metal-catalyzed and thermal cyclization strategies to synthesize novel nitrogen-containing heterocycles, a core structural motif in many pharmaceuticals and functional organic materials. The inherent reactivity of the isocyanide also allows for cycloaddition reactions, such as the [4+1] cycloaddition with tetrazines, opening another avenue for creating complex molecular architectures. wikipedia.org
Development of Sustainable and Greener Synthetic Protocols
Traditional methods for synthesizing isocyanides often rely on the dehydration of formamides using harsh and toxic reagents like phosgene, its derivatives, or phosphorus oxychloride (POCl₃) in chlorinated solvents like dichloromethane (B109758) (DCM). rsc.orgnih.gov These methods generate significant chemical waste and pose safety risks, running contrary to the principles of green chemistry. nih.gov
A key future direction is the development of more sustainable protocols for the synthesis of this compound. Research is focused on replacing hazardous reagents with safer, more environmentally benign alternatives. For example, p-toluenesulfonyl chloride (p-TsCl) has been identified as a cheaper, less toxic, and effective dehydration reagent that simplifies reaction work-up. rsc.orgrsc.org Another innovative approach avoids aqueous workups altogether, which significantly reduces waste and increases efficiency. rsc.org The use of greener solvents, such as dimethyl carbonate (DMC), is also being investigated as a replacement for hazardous chlorinated solvents. rsc.org
| Dehydrating Agent | Typical Solvent | Key Advantages | Key Disadvantages | Reference |
|---|---|---|---|---|
| POCl₃ / Phosgene Derivatives | Dichloromethane (DCM) | Widely applicable, high yields | Highly toxic, hazardous waste, harsh conditions | rsc.orgrsc.org |
| p-Toluenesulfonyl chloride (p-TsCl) | DCM, Dimethyl Carbonate (DMC) | Less toxic, cheaper, simplified work-up, lower E-factor | May have limitations with sterically hindered substrates | rsc.orgrsc.org |
| Triphenylphosphine (PPh₃) / Iodine | Dichloromethane (DCM) | Less toxic than phosgene | Generates stoichiometric phosphine (B1218219) oxide waste | rsc.org |
| Cyanuric Chloride / DMF | - | Milder conditions (room temp), avoids highly toxic reagents | Less established method | google.com |
Integration with Flow Chemistry and Automated Synthesis
The synthesis and handling of isocyanides are often complicated by their poor stability, potential toxicity, and notoriously foul odors. rsc.orgresearchgate.net Continuous flow chemistry offers a transformative solution to these challenges. rsc.org By conducting reactions in small-volume, enclosed systems like microreactors or coiled tubes, flow chemistry significantly enhances safety by minimizing operator exposure and allowing for precise control over hazardous intermediates. asymchem.com
The integration of this compound chemistry with flow technology is a major avenue of future research. A "make-and-use" strategy is particularly advantageous, where the isocyanide is synthesized in one module of a flow reactor and immediately channeled into a subsequent module to be consumed in another reaction, such as an IMCR. mit.edu This approach avoids the need to isolate, purify, and store the often-unstable isocyanide intermediate. rsc.org
Flow systems enable superior control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities than traditional batch methods. rsc.org Furthermore, the merger of flow chemistry with automation can accelerate the synthesis and screening of libraries of complex molecules derived from this compound, relieving chemists of repetitive tasks and speeding up the discovery of new compounds with desirable properties. rsc.org
Expansion into Materials Science and Supramolecular Chemistry
The bifunctional nature of this compound makes it an attractive building block for advanced materials. The isocyanide group is an excellent ligand for transition metals, capable of forming stable coordination complexes. wikipedia.orgnih.gov This property can be exploited to construct novel metal-organic frameworks (MOFs). MOFs built with nitro-containing ligands have already been explored for applications such as the capture of pollutants and as energetic materials. rsc.orgnih.gov The inclusion of the isocyanide group from this compound could introduce new catalytic or sensing capabilities into these frameworks.
Another exciting frontier is the polymerization of isocyanides. Isocyanides can be polymerized to form poly(isocyanides), which are rigid-rod polymers that adopt stable helical conformations. ru.nl Incorporating this compound as a monomer could lead to new functional polymers with unique electronic and optical properties conferred by the nitro group.
In supramolecular chemistry, which focuses on non-covalent interactions, this compound offers intriguing possibilities. The nitro group can participate in hydrogen bonding and π-π stacking interactions, which can be used to direct the self-assembly of molecules into well-defined, higher-order structures. nso-journal.orgnso-journal.org The combination of the coordinating isocyanide group and the interaction-directing nitro group could be used to design complex supramolecular assemblies, such as nanostructures, gels, and liquid crystals, with potential applications in sensing, catalysis, and drug delivery. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-Isocyano-2-nitrobenzene, and how can purity and structural identity be rigorously verified?
- Methodological Answer : Synthesis typically involves nitro-substituted benzene precursors and isocyanide introduction via palladium-catalyzed coupling or nucleophilic substitution. For purity verification, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to detect impurities. Structural identity should be confirmed via - and -NMR spectroscopy, focusing on characteristic isocyanide signals (~210 ppm in -NMR) and nitro group vibrations (~1520 cm in IR) . Ensure reproducibility by adhering to detailed experimental protocols, including solvent selection, temperature control, and inert atmosphere conditions, as emphasized in standardized reporting guidelines .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s stability under varying conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for assessing thermal stability. Monitor decomposition temperatures and exothermic/endothermic transitions. For photostability, employ UV-Vis spectroscopy under controlled light exposure. Solubility and hydrolytic stability can be tested via -NMR in deuterated solvents (e.g., DMSO-d) over time, tracking signal changes. Cross-reference data with thermodynamic properties (e.g., ΔfH°solid) from NIST databases to validate experimental observations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic or kinetic data for this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in experimental setups (e.g., solvent polarity, temperature gradients) or purity levels. Conduct a meta-analysis of existing data using standardized measurement protocols (e.g., NIST-recommended calorimetry methods). Compare computational predictions (e.g., density functional theory (DFT) for ΔfH° calculations) with empirical data to identify outliers. Reproduce conflicting experiments under controlled conditions, documenting all variables (e.g., synthetic batches, instrumentation calibration) .
Q. What computational strategies predict the reactivity of this compound in [2+1] cycloaddition reactions, and how do electronic effects influence product selectivity?
- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model frontier molecular orbitals (FMOs) and identify reactive sites. The nitro group’s electron-withdrawing effect reduces electron density at the isocyanide carbon, favoring nucleophilic attack. Validate predictions via kinetic studies (e.g., stopped-flow spectroscopy) under varying electronic environments (e.g., solvent dielectric constants). Compare experimental yields and selectivity ratios with computational transition-state energies .
Q. How can this compound be integrated into multicomponent reactions (MCRs) to synthesize heterocyclic compounds with controlled stereochemistry?
- Methodological Answer : Design MCRs using isocyanide-based Passerini or Ugi reactions. Optimize catalyst systems (e.g., chiral Brønsted acids) to enforce stereocontrol. Monitor reaction progress via in-situ IR spectroscopy to track isocyanide consumption. Characterize products via X-ray crystallography to confirm stereochemical outcomes. Address competing pathways (e.g., nitro group reduction) by adjusting redox conditions or protecting groups .
Data Management and Reproducibility
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound derivatives?
- Methodological Answer : Follow the Beilstein Journal’s guidelines: document all synthetic steps (e.g., stoichiometry, reaction time) in the main manuscript, with extended details (e.g., failed attempts, optimization trials) in supplementary materials. Use standardized characterization tools (e.g., identical NMR spectrometers across collaborating labs) and share raw data (e.g., crystallographic .cif files) via repositories like Zenodo. Implement version control for experimental protocols to track iterative improvements .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound due to its potential hazards?
- Methodological Answer : Isocyanides are toxic and volatile; use fume hoods with HEPA filters and wear nitrile gloves. Store the compound under nitrogen at -20°C to prevent degradation. Regularly monitor waste for nitro group byproducts (e.g., nitroso derivatives) via LC-MS. Adopt institutional safety guidelines for spill management and emergency response .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
